molecular formula C26H28ClN5O5S B15142758 Ghrelin receptor full agonist-2

Ghrelin receptor full agonist-2

Cat. No.: B15142758
M. Wt: 558.0 g/mol
InChI Key: DRITZQUGSDWNJE-NYDSKATKSA-N
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Description

Ghrelin receptor full agonist-2 is a synthetic compound designed to mimic the action of ghrelin, a hormone predominantly secreted by gastric endocrine cells. Ghrelin is known for its role in stimulating appetite, promoting fat accumulation, and regulating energy expenditure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ghrelin receptor full agonist-2 involves multiple steps, including peptide synthesis and post-translational modifications. The key steps include:

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Acylation: The peptide is acylated at the serine residue to mimic the natural modification of ghrelin.

    Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Ghrelin receptor full agonist-2 undergoes several types of chemical reactions, including:

    Oxidation: The peptide can undergo oxidation at methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

Scientific Research Applications

Ghrelin receptor full agonist-2 has a wide range of scientific research applications, including:

Mechanism of Action

Ghrelin receptor full agonist-2 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the release of growth hormone from the pituitary gland. This activation involves the coupling of the receptor to G proteins, which then activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A .

Comparison with Similar Compounds

Similar Compounds

    Ghrelin: The natural ligand for the ghrelin receptor.

    GHRP-6: A synthetic peptide that acts as a ghrelin receptor agonist.

    MK-677: A non-peptide ghrelin receptor agonist.

Uniqueness

Ghrelin receptor full agonist-2 is unique in its ability to fully activate the ghrelin receptor, mimicking the natural hormone’s effects more closely than partial agonists or antagonists. This makes it a valuable tool for studying the physiological and pharmacological effects of ghrelin receptor activation .

Properties

Molecular Formula

C26H28ClN5O5S

Molecular Weight

558.0 g/mol

IUPAC Name

N-[(3R,4S)-1-(benzenesulfonyl)-4-[[(3S)-piperidin-3-yl]carbamoyl]pyrrolidin-3-yl]-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28ClN5O5S/c27-21-11-5-4-10-19(21)24-13-22(31-37-24)26(34)30-23-16-32(38(35,36)18-8-2-1-3-9-18)15-20(23)25(33)29-17-7-6-12-28-14-17/h1-5,8-11,13,17,20,23,28H,6-7,12,14-16H2,(H,29,33)(H,30,34)/t17-,20-,23-/m0/s1

InChI Key

DRITZQUGSDWNJE-NYDSKATKSA-N

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)[C@H]2CN(C[C@@H]2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CC(CNC1)NC(=O)C2CN(CC2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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